1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete cyclization.
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach utilizes microwave irradiation to provide uniform heating, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its pyrazole core is a common motif in many bioactive molecules, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
1-(4-tert-Butylphenyl)-3-ethyl-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGKEHZUJEVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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